6-Bromoisoquinoline-1-carbonitrile
Overview
Description
6-Bromoisoquinoline-1-carbonitrile is an organic compound with a molecular weight of 233.07 . It is a heterocyclic aromatic compound composed of a six-membered isoquinoline ring fused with a five-membered nitrogen-containing pyrrole ring. The compound is typically a white to yellow solid .
Synthesis Analysis
The synthesis of this compound has been reported in a kiloscale Buchwald–Hartwig amination reaction . This reaction involved the coupling of base-sensitive this compound with (S)-3-Amino-2-methylpropan-1-ol . The reaction was optimized to maintain low palladium levels in the isolated product and was found to be most effective using Pd(dba)2 with BINAP and Cs2CO3 in THF .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C10H5BrN2 . The InChI code for the compound is 1S/C10H5BrN2/c11-8-1-2-9-7(5-8)3-4-13-10(9)6-12/h1-5H .Chemical Reactions Analysis
The primary chemical reaction involving this compound is the Buchwald–Hartwig amination . This reaction is used for the preparation of a pharmaceutical intermediate . The reaction is challenged by the use of a chiral primary amine, which both adds cost and favors the formation of biaryl byproducts .Physical and Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 233.07 .Scientific Research Applications
Synthesis and Chemical Reactivity
6-Bromoisoquinoline-1-carbonitrile is involved in various synthesis processes. For instance, it plays a role in the synthesis of aminoindolo[2,1-a]isoquinoline-5-carbonitriles, which are prepared using a copper-catalyzed reaction involving 2-(2-bromophenyl)-1H-indoles and propanedinitrile (Kobayashi et al., 2015). Furthermore, it is used in the creation of lamellarin U and lamellarin G trimethyl ether, showcasing its versatility in generating complex organic compounds (Liermann & Opatz, 2008).
Exploring Heterocyclic Systems
The compound is also instrumental in studying the reactivity of related carbonitriles under nucleophilic conditions, leading to a variety of heterocyclic systems. This includes the unexpected formation of chromeno[4,3-b]pyridine and benzoxocine-3-carbohydrazide, demonstrating its significance in exploring new chemical pathways (Ibrahim & El-Gohary, 2016).
Application in Alkaloid Synthesis
This compound is used in the enantioselective synthesis of tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids, showcasing its role in the preparation of pharmacologically significant compounds (Blank & Opatz, 2011).
Insecticidal Research
The compound is part of the synthesis of new isoquinolines with potential insecticidal properties. These synthesized isoquinolines exhibit varying levels of toxicological activity against agricultural pests, highlighting its utility in developing new insecticides (Bakhite et al., 2022).
Cancer Research and Kinase Inhibition
In the field of cancer research, derivatives of this compound function as irreversible inhibitors of EGFR and HER-2 kinases. These inhibitors show promise in oral in vivo activity and are currently in clinical trials for cancer treatment (Wissner et al., 2003).
Exploration in Optoelectronics and Charge Transport
Research has explored the optoelectronic and charge transport properties of derivatives of this compound. This includes investigating their structural, electronic, optical, and charge transport properties, indicative of their potential in multifunctional material applications (Irfan et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
6-bromoisoquinoline-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2/c11-8-1-2-9-7(5-8)3-4-13-10(9)6-12/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTGHQFEQASFGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C#N)C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the Buchwald-Hartwig amination reaction using 6-Bromoisoquinoline-1-carbonitrile challenging?
A1: This reaction presents several challenges. Firstly, the presence of a nitrile group on the isoquinoline ring makes the compound susceptible to degradation under strongly basic conditions []. Secondly, the use of a chiral primary amine, (S)-3-Amino-2-methylpropan-1-ol, not only increases the cost of the process but also tends to favor the formation of undesired biaryl byproducts []. These factors necessitate careful optimization of reaction conditions to achieve a high yield of the desired product while minimizing impurities.
Q2: What is the significance of minimizing palladium levels in the final product?
A2: Palladium, often used as a catalyst in the Buchwald-Hartwig amination, is a heavy metal with potential toxicity concerns. In the context of pharmaceutical manufacturing, strict limits are imposed on residual heavy metals in the final drug substance to ensure patient safety []. Therefore, minimizing palladium levels in the isolated product is crucial for meeting regulatory requirements and producing a safe and effective drug.
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